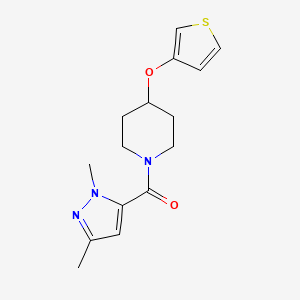

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-11-9-14(17(2)16-11)15(19)18-6-3-12(4-7-18)20-13-5-8-21-10-13/h5,8-10,12H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIACIQQXPDTUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound features a pyrazole ring, which is linked to a thiophenyl ether and a piperidine moiety, suggesting a complex interaction profile with biological targets.

Antimicrobial Activity

Research on related pyrazole compounds indicates significant antimicrobial properties. For instance, derivatives with piperidine rings have shown promising activity against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the piperidine moiety is critical for enhancing antimicrobial efficacy .

Anti-inflammatory Properties

Pyrazole derivatives are often explored for their anti-inflammatory effects. A study demonstrated that certain substituted pyrazoles could inhibit key pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . The specific compound under discussion may exhibit similar mechanisms due to its structural components.

Anticancer Potential

Compounds containing pyrazole rings have been investigated for their anticancer properties. For example, modifications in the phenyl moiety of pyrazoles have been shown to influence their antitumor activity through mechanisms such as tubulin polymerization inhibition . Further studies are needed to evaluate the specific anticancer efficacy of this compound.

Study 1: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were synthesized and tested against multiple bacterial strains. The compound this compound was evaluated alongside others for its ability to inhibit growth in E. coli and S. aureus. Results indicated that compounds with similar structural features exhibited significant antibacterial activity, suggesting a potential role for the target compound in treating bacterial infections .

Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and screened for their anti-inflammatory potential. The results showed that certain compounds could inhibit the production of inflammatory mediators effectively. This highlights the potential of this compound in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound may enhance apoptotic mechanisms through the inhibition of anti-apoptotic proteins. Studies have shown that similar pyrazole-containing compounds can effectively target various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells (MCF-7) .

Anti-inflammatory Properties

Compounds with pyrazole and piperidine structures have been investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Some derivatives have demonstrated potency comparable to existing anti-inflammatory drugs .

Antimicrobial Activity

The hybrid nature of this compound suggests potential antimicrobial activity. Pyrazole derivatives are known for their effectiveness against various bacteria and fungi. The incorporation of thiophene may enhance this activity due to its electron-rich nature, which can facilitate interaction with microbial targets .

Case Study 1: Anticancer Efficacy

In a study published in Nature, derivatives similar to the compound were tested against multiple human cancer cell lines. Results indicated that these compounds could induce apoptosis through multiple pathways, showcasing their potential as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

A recent review highlighted the role of pyrazole derivatives in inhibiting COX enzymes. One derivative exhibited an IC50 value significantly lower than traditional COX inhibitors, suggesting enhanced efficacy in reducing inflammation .

Case Study 3: Antimicrobial Screening

Another study evaluated the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains, indicating the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Implications and Limitations

However, the absence of direct experimental data (e.g., bioactivity, solubility) limits conclusive assessments. Further studies should prioritize synthesis and empirical evaluation to validate inferred properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,3-dimethyl-1H-pyrazol-5-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, and what are the critical reaction conditions?

- Answer : The synthesis typically involves multi-step condensation reactions. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or β-keto esters. The piperidinyl-thiophenoxy moiety may be introduced through nucleophilic substitution or coupling reactions. Critical conditions include solvent choice (e.g., ethanol/acetic acid mixtures for cyclization), temperature control (reflux conditions for 7+ hours), and purification via silica gel chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key structural parameters include dihedral angles between aromatic rings (e.g., pyrazole and piperidine/thiophenoxy groups), hydrogen-bonding networks (e.g., O–H···N interactions stabilizing crystal packing), and torsional strain in the piperidine ring. These features affect solubility, stability, and intermolecular interactions .

Q. What spectroscopic methods are used to characterize this compound, and how are discrepancies in spectral data resolved?

- Answer : NMR (¹H/¹³C), FTIR, and mass spectrometry are standard. For example, ¹H NMR confirms substitution patterns on the pyrazole ring, while FTIR identifies carbonyl (C=O) and nitro/phenoxy groups. Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects, resolved via computational modeling (DFT) or variable-temperature NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Answer : SAR studies focus on modifying substituents:

- Pyrazole ring : Methyl groups at positions 1 and 3 enhance metabolic stability but may reduce solubility.

- Piperidinyl-thiophenoxy group : Substitution at the 4-position of piperidine (e.g., thiophen-3-yloxy) improves target binding affinity, as seen in analogous compounds with antiproliferative activity .

- Nitro groups : Introduce electron-withdrawing effects to modulate redox potential. Comparative data from analogs suggest nitro positioning affects cytotoxicity .

Q. How can contradictory results in biological assays (e.g., inconsistent IC₅₀ values) be systematically addressed?

- Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. Mitigation strategies:

- Dose-response validation : Repeat assays with freshly prepared stock solutions to exclude degradation.

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.

- Metabolic stability testing : Assess microsomal half-life to rule out rapid inactivation .

Q. What computational methods are employed to predict the binding mode of this compound to enzyme targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations are used. Key steps:

- Target selection : Prioritize enzymes with conserved active sites (e.g., kinases, cytochrome P450).

- Ligand preparation : Optimize protonation states at physiological pH using tools like MarvinSketch.

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays. For example, nitro-containing pyrazoles show high affinity for oxidoreductases due to π-π stacking with flavin cofactors .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Answer :

- Buffer systems : Test solubility and degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.

- Analytical tools : Use HPLC-UV/MS to monitor degradation products. For example, ester hydrolysis in piperidinyl-thiophenoxy derivatives generates carboxylic acid byproducts .

- Temperature : Accelerated stability testing at 40°C/75% RH to predict shelf life .

Q. What strategies improve yield in the final coupling step of the synthesis?

- Answer :

- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings between pyrazole and piperidine intermediates.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions.

- Workup : Quench reactions with ice-cold water to precipitate the product, followed by column chromatography (hexane/ethyl acetate gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.